molecular formula C11H13FINO B8174710 2-Fluoro-4-iodo-N-isobutylbenzamide

2-Fluoro-4-iodo-N-isobutylbenzamide

Cat. No.: B8174710
M. Wt: 321.13 g/mol
InChI Key: VUNJEPXLCZGWRS-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-N-isobutylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with fluorine at the 2-position, iodine at the 4-position, and an isobutyl group attached to the nitrogen atom. This structure confers unique electronic and steric properties. The iodine atom, a heavy halogen, may influence spectroscopic characteristics (e.g., NMR chemical shifts) and stability. The branched isobutyl group contributes to lipophilicity, which can affect solubility and membrane permeability.

Properties

IUPAC Name

2-fluoro-4-iodo-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNJEPXLCZGWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-N-isobutylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-iodoaniline, which is reacted with isobutyryl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at room temperature, to form the desired benzamide compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4-iodo-N-isobutylbenzamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-4-iodo-N-isobutylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance binding affinity and selectivity, while the isobutyl group can influence the compound’s pharmacokinetic properties. The amide functional group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

2-Fluoro-4-iodo-N-isobutylbenzamide

  • Substituents : 2-F, 4-I, N-isobutyl.
  • Key Features : High halogen atomic mass (I), branched alkyl chain.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Substituents : 2-methoxy, 4-methyl, N-(4-chlorophenyl).
  • Key Features : Methoxy and methyl groups are electron-donating, contrasting with electron-withdrawing halogens. The 4-chlorophenyl group introduces aromatic bulk.
  • Research Findings : Exhibits fluorescence properties under spectrofluorometric analysis, likely due to the methoxy group’s conjugation effects .

4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide ()

  • Substituents : 4-F, N-(alkynyl).
  • Key Features : Alkynyl substituent enables participation in click chemistry or metal-catalyzed couplings. The 4-fluoro position may alter ring polarity compared to 2-fluoro.
  • Applications: Potential intermediate for functional materials or pharmaceuticals due to reactive alkyne moiety .

2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ()

  • Substituents : 2-F, 4-boronate ester, N-isopropyl.
  • Key Features : Boronate ester facilitates Suzuki-Miyaura cross-coupling reactions. N-isopropyl offers less steric hindrance than isobutyl.
  • Applications : Widely used as a synthetic intermediate in drug discovery .

Physical and Chemical Properties

Compound Name Substituents Melting Point (°C) Solubility Reactivity Highlights
2-Fluoro-4-iodo-N-isobutylbenzamide 2-F, 4-I, N-isobutyl Not reported Low (lipophilic) Iodine susceptible to nucleophilic substitution
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OMe, 4-Me, N-(4-ClPh) 145–147 Moderate Fluorescence at λ = 320 nm
4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide 4-F, N-alkynyl Not reported Low Alkyne participates in cycloadditions
2-Fluoro-N-isopropyl-4-boronate-benzamide 2-F, 4-boronate, N-iPr Not reported Moderate Boronate enables cross-coupling

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